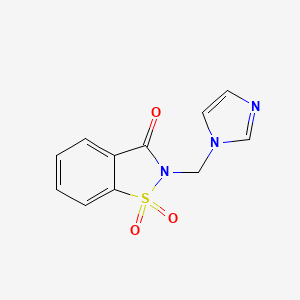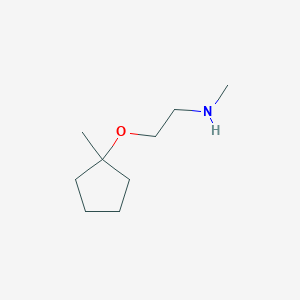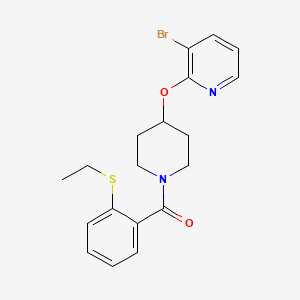
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21BrN2O2S. It contains a bromopyridin group attached to a piperidin group via an oxygen atom, and a phenyl group attached to the piperidin group via a methanone group.Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用
Crystal Structure Analysis : Compounds structurally similar to the title compound have been analyzed for their crystal structures. For instance, Revathi et al. (2015) examined an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component. This study revealed important details about the crystal packing and intermolecular interactions, highlighting the significance of crystal structure analysis in understanding compound properties (Revathi et al., 2015).
Thermal and Optical Properties : Karthik et al. (2021) explored the thermal, optical, and structural properties of a compound similar to the title molecule. They used various spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into the stability and potential applications of these compounds in different fields (Karthik et al., 2021).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized and evaluated a series of derivatives similar to the title compound for their in vitro antibacterial and antifungal activities. This study highlights the potential use of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthetic Methods : Research by Zheng Rui (2010) focused on the synthesis of similar compounds using straightforward methods, emphasizing the ease of access and potential scalability of these chemical processes (Zheng Rui, 2010).
Neuroprotective Activities : A study by Zhong et al. (2020) on aryloxyethylamine derivatives, structurally related to the title compound, evaluated their neuroprotective effects. The compounds showed significant protection against cell death and ischemic stroke, suggesting their potential application in neuroprotection and treatment of stroke-related conditions (Zhong et al., 2020).
Synthesis of Side Products in Drug Development : Eckhardt et al. (2020) reported the structure of a side product similar to the title compound in the synthesis of new anti-tuberculosis drug candidates. Understanding these side products is crucial for optimizing drug synthesis processes (Eckhardt et al., 2020).
Anticancer Properties : Vinaya et al. (2011) synthesized piperidine derivatives and assessed their antiproliferative activity against human leukemia cells. This research demonstrates the potential of these compounds in cancer therapy (Vinaya et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMGCXJNFRBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)


![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
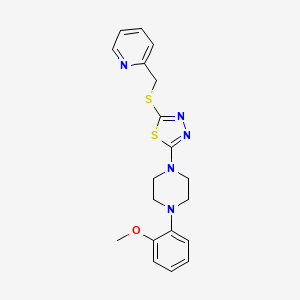
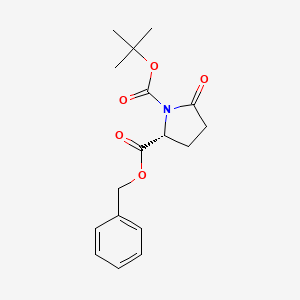
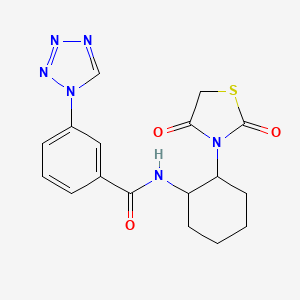
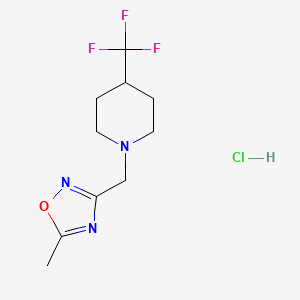
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

